molecular formula C22H26N2O4S B565673 N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine CAS No. 870812-93-4

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine

Cat. No.: B565673
CAS No.: 870812-93-4
M. Wt: 414.52
InChI Key: RHPYQTFRGJXXJX-LJQANCHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine typically involves the following steps:

    Protection of the amine group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Formation of the morpholine ring: The morpholine ring is formed through a cyclization reaction.

    Introduction of the phenylthio group: The phenylthio group is introduced via a nucleophilic substitution reaction.

    Deprotection: The Cbz group is removed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in regulating cell death and promoting apoptosis.

    Medicine: Research focuses on its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine involves its interaction with molecular targets involved in cell death pathways. The compound can modulate the activity of proteins and enzymes that regulate apoptosis, leading to controlled cell death. This makes it a valuable tool in studying and potentially treating diseases characterized by uncontrolled cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]piperidine
  • N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]pyrrolidine

Uniqueness

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine is unique due to its specific structure, which includes a morpholine ring and a phenylthio group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

benzyl N-[(2R)-4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c25-21(24-11-13-27-14-12-24)15-19(17-29-20-9-5-2-6-10-20)23-22(26)28-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPYQTFRGJXXJX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731219
Record name Benzyl [(2R)-4-(morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870812-93-4
Record name Phenylmethyl N-[(1R)-3-(4-morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870812-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(2R)-4-(morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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